Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethyl ester group at the 4-position and a methylamino group at the 2-position of the thiazole ring
Properties
IUPAC Name |
ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZLOPPFYUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599073 | |
| Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57250-86-9 | |
| Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes to Ethyl 2-Aminothiazole-4-carboxylate Derivatives
The core intermediate, ethyl 2-aminothiazole-4-carboxylate, is commonly prepared via the cyclization of ethyl bromopyruvate with thiourea under reflux conditions in ethanol. This reaction proceeds through the formation of the thiazole ring by nucleophilic attack of the thiourea sulfur and nitrogen on the α-bromo carbonyl compound, yielding the ethyl 2-aminothiazole-4-carboxylate with moderate to good yields.
- Reactants: Ethyl bromopyruvate (2 molar equivalents) and thiourea (3 molar equivalents)
- Solvent: Ethanol (99.9%)
- Conditions: Reflux for 24 hours
- Work-up: Reaction mixture cooled, concentrated, poured into ice-cold water, basified to pH 10 with 2 M NaOH, precipitate collected and recrystallized from ethanol
- Yield: Approximately 70%
- Melting point: 175–177 °C
This method is well-documented and considered reliable for producing the aminothiazole intermediate.
Introduction of the Methylamino Group at the 2-Position
To obtain ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate specifically, the amino group on the 2-position of the thiazole ring is substituted or modified by methylation. This can be achieved by reacting ethyl 2-aminothiazole-4-carboxylate with methylating agents or via reductive amination using formaldehyde and a reducing agent.
Reductive amination: Ethyl 2-aminothiazole-4-carboxylate reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent (e.g., ethanol or methanol) under mild conditions to form the methylamino derivative.
Direct methylation: Using methyl iodide or dimethyl sulfate in the presence of a base to methylate the amino group on the thiazole ring.
However, detailed experimental procedures specific to this compound are limited in the literature, but these general approaches are standard for such transformations in heterocyclic chemistry.
Summary Table of Preparation Methods
Research Findings and Considerations
The classical reflux method remains the most widely used and reliable for the synthesis of ethyl 2-aminothiazole-4-carboxylate, which is the key precursor to this compound.
The methylation step requires careful control to avoid over-alkylation or side reactions; reductive amination offers selectivity but may require optimization of reducing agents and reaction times.
Microwave-assisted and solvent-free methods offer promising alternatives for rapid and environmentally friendly synthesis but need adaptation and validation specifically for the methylamino derivative.
Purification typically involves recrystallization or chromatographic techniques to obtain analytically pure compounds suitable for further biological or chemical studies.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
Reagents/Conditions :
-
Base-mediated : NaOH (aqueous), reflux
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Acid-mediated : HCl (aqueous), heat
Product : 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | 1M NaOH | 80°C | 4 h | 85% | |
| Acidic hydrolysis | 1M HCl | 60°C | 6 h | 78% |
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering electronic properties and reactivity.
Reagents/Conditions :
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Sulfoxide formation : H₂O₂ (30%), room temperature
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Sulfone formation : mCPBA (meta-chloroperbenzoic acid), 0°C → RT
Products :
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Sulfoxide: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate 1-oxide
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Sulfone: this compound 1,1-dioxide
Key Data :
-
Sulfoxide yield: 72% (24 h reaction)
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Sulfone yield: 65% (48 h reaction)
Nucleophilic Substitution at the Methylamino Group
The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functionalization.
Reagents/Conditions :
Products :
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Acylated derivative: Ethyl 2-(benzoylmethylamino)-1,3-thiazole-4-carboxylate
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Alkylated derivative: Ethyl 2-(ethylacetate-methylamino)-1,3-thiazole-4-carboxylate
Table 2: Substitution Reaction Efficiency
| Reaction Type | Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| Acylation | Benzoyl chloride | Pyridine | 88% | |
| Alkylation | Ethyl bromoacetate | DMF | 76% |
Reduction of the Thiazole Ring
The thiazole ring can be reduced to dihydrothiazole derivatives under catalytic hydrogenation conditions.
Reagents/Conditions :
-
H₂ gas, Pd/C catalyst, ethanol, 50°C
Product : Ethyl 2-(methylamino)-4,5-dihydro-1,3-thiazole-4-carboxylate
Key Data :
-
Yield: 68% (6 h reaction)
Decarboxylation
The carboxylic acid derivative (post-hydrolysis) undergoes decarboxylation under thermal conditions.
Reagents/Condients :
-
Heating at 150°C under inert atmosphere
Product : 2-(Methylamino)-1,3-thiazole
Key Data :
-
Yield: 90% (2 h reaction)
Interaction with Electrophiles
The electron-rich thiazole ring reacts with electrophiles at the C-5 position.
Reagents/Conditions :
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Bromination : Br₂ in CHCl₃, 0°C
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Nitration : HNO₃/H₂SO₄, 0°C
Products :
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Brominated derivative: Ethyl 5-bromo-2-(methylamino)-1,3-thiazole-4-carboxylate
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Nitrated derivative: Ethyl 5-nitro-2-(methylamino)-1,3-thiazole-4-carboxylate
Table 3: Electrophilic Substitution Outcomes
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂/CHCl₃ | C-5 | 82% | |
| Nitration | HNO₃/H₂SO₄ | C-5 | 75% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.
- Mechanism of Action : Thiazoles have been shown to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have been reported to inhibit HSET (KIFC1), a protein crucial for mitotic spindle formation in centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer types .
- Case Study : In a study involving DLD1 human colon cancer cells, treatment with thiazole derivatives resulted in increased multipolarity of mitotic spindles, indicating their potential as therapeutic agents against cancers characterized by centrosome amplification .
Antimicrobial Properties
Thiazole derivatives are also investigated for their antimicrobial activities.
- Research Findings : this compound has been part of broader studies assessing the antibacterial and antifungal properties of thiazoles. For example, various thiazole compounds were synthesized and tested against different bacterial strains, demonstrating promising results in inhibiting microbial growth .
- Potential Applications : The antimicrobial efficacy suggests that this compound could be developed into new antibiotics or antifungal agents, particularly in an era where resistance to existing drugs is a growing concern.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties.
- Key Modifications : Studies indicate that modifications to the thiazole ring and substituents significantly affect biological activity. For example, the presence of specific functional groups can enhance potency against cancer cells or improve solubility and bioavailability .
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | < 15 | Effective against DLD1 cells |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | 23.30 ± 0.35 | High selectivity against NIH/3T3 and A549 cells |
| Various thiazoles | Antimicrobial | Varies | Effective against multiple bacterial strains |
Synthesis and Development
The synthesis of this compound follows established organic chemistry protocols.
- Synthetic Routes : Common methods include one-pot reactions and alkylation techniques that allow for efficient production of thiazole derivatives with desired substituents .
- Future Directions : Ongoing research aims to refine synthetic pathways to enhance yield and reduce costs while exploring new derivatives that may exhibit improved pharmacological profiles.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester and methylamino groups can also modulate the compound’s lipophilicity and electronic properties, influencing its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethyl ester group enhances its lipophilicity, while the methylamino group can participate in hydrogen bonding, making it a versatile compound for various applications .
Biological Activity
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and nanomedicine. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₁₀N₂O₂S
- Molecular Weight : 186.23 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. Its mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of less than 10 µM in assays involving human cancer cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The compound's biological activity is attributed to its interaction with various biological targets:
- Kinase Inhibition : this compound has been identified as a potential kinase inhibitor. It selectively binds to the ATP-binding site of certain kinases involved in cancer progression, thereby disrupting their activity .
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .
Applications in Nanomedicine
This compound is also explored for its role in nanomedicine:
- Nanoparticle Modification : The compound is utilized to modify the surfaces of nanoparticles, enhancing their biocompatibility and targeting capabilities. This modification allows for improved delivery of therapeutic agents specifically to tumor sites while minimizing systemic toxicity.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and related thiazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C₆H₈N₂O₂S | Lacks methylamino group; simpler structure |
| Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate | C₇H₁₁N₃O₂S | Additional amino group at the fifth position |
| Ethyl 2-amino-4-thiazolecarboxylic acid ethyl ester | C₇H₉N₂O₂S | Different substitution pattern on the thiazole ring |
This comparison highlights how the presence of the methylamino group and ethyl ester enhances biological activity relative to other derivatives.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of this compound:
- Study on Antitumor Activity : A recent study reported that this compound significantly inhibited cell growth in various cancer types, including breast and lung cancers. The study noted an increase in apoptosis markers following treatment .
- Nanomedicine Application : Another research effort demonstrated that nanoparticles modified with this compound showed enhanced targeting efficiency towards tumor cells in animal models.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via a multi-step approach:
Core Thiazole Formation : React ethyl 2-bromoacetate with methylamine-substituted thiourea under basic conditions (e.g., KOH/EtOH) to cyclize into the thiazole ring.
Esterification : Introduce the carboxylate group via nucleophilic acyl substitution using ethyl chloroformate.
- Critical Parameters : Temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric control of methylamine to avoid over-alkylation.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies methylamino protons (δ 2.8–3.2 ppm) and thiazole ring protons (δ 7.1–7.5 ppm). C NMR confirms the ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
Methodological Answer:
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 50°C to modify the methylamino group.
- Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) to form sulfoxides; monitor via TLC to prevent over-oxidation .
- Ester Hydrolysis : Use NaOH/MeOH (1:1) under reflux to obtain the carboxylic acid derivative for further functionalization .
Advanced Research Questions
Q. How does structural modification of the methylamino or thiazole groups impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Methylamino Substitution : Replacement with bulkier groups (e.g., cyclopropyl) reduces antimicrobial activity but enhances selectivity for cancer cell lines (IC < 10 µM in MCF-7) .
- Thiazole Ring Functionalization : Introducing electron-withdrawing groups (e.g., nitro at C4) improves binding to bacterial dihydrofolate reductase (Ki = 2.3 nM) .
- Method : Use molecular docking (AutoDock Vina) and in vitro enzyme assays to validate interactions .
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
Methodological Answer:
- Challenges : Twinning due to flexible ester groups; disorder in the methylamino moiety.
- Solutions :
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under inert atmosphere (N) to exclude oxidation byproducts.
- Analytical Triangulation : Cross-validate purity via HPLC (C18 column, acetonitrile/water) and LC-MS.
- Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
Q. What mechanistic insights exist regarding its interaction with enzymatic targets (e.g., kinases or reductases)?
Methodological Answer:
- Kinase Inhibition : Competitive binding assays (e.g., ADP-Glo™) reveal IC values against EGFR (0.5 µM).
- Reductase Targeting : Fluorescence quenching studies show binding to dihydrofolate reductase’s active site (ΔF = 75% at 100 nM) .
- MD Simulations : AMBER or GROMACS simulations predict binding stability (>10 ns trajectories) .
Q. What advanced strategies improve synthetic efficiency or sustainability (e.g., catalysis or flow chemistry)?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min (80°C, 300 W) with comparable yield .
- Catalysis : Use CuI nanoparticles (2 mol%) to accelerate cyclization steps (TOF = 120 h).
- Solvent Recycling : Implement membrane-based solvent recovery systems to reduce waste .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
